2,6-Dimethyl-benzamidine

Descripción

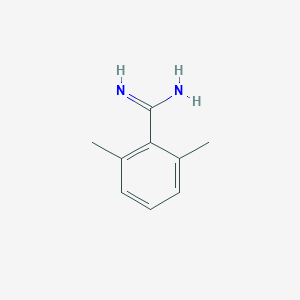

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIKJEBDBLNLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407784 | |

| Record name | 2,6-Dimethyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184778-43-6 | |

| Record name | Benzenecarboximidamide, 2,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184778-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of 2,6 Dimethyl Benzamidine

Established Synthetic Pathways to 2,6-Dimethyl-benzamidine

Reactions Utilizing Benzonitrile Precursors

A prominent and widely utilized method for the synthesis of amidines from nitriles is the Pinner reaction. nih.govorganic-chemistry.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt, commonly known as a Pinner salt. Subsequent treatment of this salt with ammonia (B1221849) or an amine furnishes the desired amidine. nih.gov

In the context of this compound synthesis, the process would commence with 2,6-dimethylbenzonitrile (B146758). The nitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride gas. This step yields the corresponding ethyl 2,6-dimethylbenzimidate hydrochloride. The subsequent ammonolysis of this Pinner salt, typically by introducing ammonia into the reaction mixture, leads to the formation of this compound hydrochloride.

Table 1: Pinner Reaction for this compound Synthesis

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 2,6-Dimethylbenzonitrile, Ethanol | Anhydrous HCl | Ethyl 2,6-dimethylbenzimidate hydrochloride |

| 2 | Ethyl 2,6-dimethylbenzimidate hydrochloride | Ammonia | This compound hydrochloride |

Note: This table represents a generalized pathway. Specific reaction conditions such as temperature, reaction time, and solvent may vary.

Approaches from Related Benzamide (B126) Derivatives

The conversion of a benzamide derivative, specifically 2,6-dimethylbenzamide (B3022000), to its corresponding amidine presents a more challenging synthetic route. Direct conversion is not a standard transformation. However, a multi-step approach can be envisioned. One potential, though not commonly documented, pathway could involve the conversion of the amide to a more reactive intermediate such as a thioamide. This can be achieved by treating the 2,6-dimethylbenzamide with a thionating agent like Lawesson's reagent. The resulting 2,6-dimethylbenzothioamide could then be S-alkylated to form a thioimidate, which can subsequently be displaced by an amine to yield the desired amidine.

Another theoretical approach involves the O-alkylation of the benzamide to form an imidate, which can then be converted to the amidine. However, the direct and efficient conversion of stable benzamides to benzamidines remains an area of limited literature precedent. A recent study has shown the direct alkylation of N,N-dialkyl benzamides with methyl sulfides promoted by LDA, which proceeds through a nucleophilic acyl substitution. nih.govnih.gov While this reaction leads to α-sulfenylated ketones, it highlights the potential for activating the amide carbonyl for substitution reactions that could, in principle, be adapted for amidine synthesis.

Synthesis of Novel this compound Derivatives and Analogues

The this compound scaffold provides a versatile platform for the synthesis of a wide array of derivatives. These modifications can be targeted at the nitrogen atoms of the amidine group or at the aromatic ring, leading to compounds with tailored properties.

Strategies for N-Substituted Benzamidine (B55565) Synthesis

The nitrogen atoms of the amidine functional group are nucleophilic and can be readily substituted through various alkylation and arylation reactions.

N-Alkylation: Direct N-alkylation of this compound can be achieved by reacting it with alkyl halides. stackexchange.comwikipedia.org The reaction typically requires a base to deprotonate the amidine, enhancing its nucleophilicity. The choice of base and solvent is crucial to control the degree of alkylation and prevent side reactions. The reaction of an amine with an alkyl halide is a classic example of a nucleophilic aliphatic substitution. wikipedia.org

N-Arylation: The introduction of an aryl group onto the amidine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a traditional method for forming C-N bonds and can be applied to the N-arylation of amidines with aryl halides. nih.gov More modern approaches often utilize palladium-based catalysts, which can offer milder reaction conditions and broader substrate scope. Copper-catalyzed N-arylation of amines and amides has been a subject of extensive research, with various ligands and reaction conditions being developed to improve efficiency and selectivity. beilstein-journals.orgnih.govmdpi.com

Table 2: Representative N-Substitution Reactions of Benzamidines

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl Halide | Base (e.g., NaH, K2CO3) | N-Alkyl Benzamidine |

| N-Arylation (Ullmann) | Aryl Halide | Copper catalyst, Base | N-Aryl Benzamidine |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide | Palladium catalyst, Ligand, Base | N-Aryl Benzamidine |

Note: The specific conditions for these reactions would need to be optimized for the this compound substrate.

Introduction of Diverse Functional Groups onto the Benzamidine Scaffold

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing substituents—the two methyl groups and the amidine group—will govern the position of the incoming electrophile.

Both the methyl groups and the amidine group are generally considered to be ortho-, para-directing and activating. libretexts.orglibretexts.orgstackexchange.comorganicchemistrytutor.com In this compound, the two methyl groups are at positions 2 and 6. The amidine group is at position 1. The positions ortho to the amidine (2 and 6) are blocked by the methyl groups. The positions meta to the amidine are 3 and 5, and the position para is 4. The methyl groups will direct incoming electrophiles to the positions ortho and para to themselves. For the methyl group at position 2, this would be positions 3 (ortho) and 5 (para). For the methyl group at position 6, this would be position 5 (ortho) and 3 (para). Therefore, the directing effects of the two methyl groups and the amidine group are reinforcing, strongly favoring substitution at the 3, 4, and 5 positions. Steric hindrance from the ortho-methyl groups might influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst.

Multicomponent Reactions and Annulation Pathways

Benzamidines are valuable precursors for the synthesis of various heterocyclic systems through multicomponent reactions and annulation pathways. These reactions allow for the rapid construction of complex molecular architectures in a single step.

One notable example is the use of benzamidines in the synthesis of quinazolines. acs.orgnih.govorganic-chemistry.org Quinazolines are a class of bicyclic heterocycles with a wide range of biological activities. The synthesis can be achieved through a copper-catalyzed reaction of N-phenylbenzamidines with alkynes, leading to the formation of the quinazoline (B50416) ring system. acs.org Another approach involves the reaction of ortho-halobenzylbromides with benzamidines. nih.gov

Furthermore, benzamidines can be utilized in the synthesis of other heterocyclic compounds such as oxadiazoles. ukm.mynih.govmdpi.comorganic-chemistry.orgmdpi.com For instance, the reaction of benzamidines with appropriate reagents can lead to the formation of 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373) rings. These reactions often involve cyclization and condensation steps.

The Groebke-Blackburn-Bienaymé reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to form fused imidazoles, which could be a potential pathway for creating complex derivatives from this compound.

Table 3: Annulation Reactions of Benzamidines

| Heterocyclic Product | Reaction Type | Key Reagents |

| Quinazoline | Copper-catalyzed alkynylation/cyclization | N-Phenylbenzamidine, Alkyne |

| Quinazoline | Tandem reaction | ortho-Halobenzylbromide, Benzamidine |

| Oxadiazole | Cyclization/Condensation | Benzamidine, Acylating/Oxidizing agents |

| Fused Imidazole | Groebke-Blackburn-Bienaymé | Amidine, Aldehyde, Isocyanide |

Note: This table provides a general overview of potential annulation pathways.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of 2,6-dimethylbenzamidine is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of greener solvents, alternative energy sources, and solvent-free reaction conditions.

Another important green strategy is the implementation of solvent-free reaction conditions . By eliminating the solvent, this approach reduces chemical waste and simplifies the purification process. nih.gov The synthesis of various organic compounds, including substituted benzamides, has been effectively carried out under solvent-free conditions, often with the aid of microwave irradiation or grinding techniques. researchgate.net This methodology presents a promising avenue for the environmentally friendly production of 2,6-dimethylbenzamidine, minimizing the use of volatile and often hazardous organic solvents.

The use of ionic liquids as alternative reaction media also aligns with green chemistry principles. Ionic liquids are salts with low melting points that can act as solvents and catalysts. Their negligible vapor pressure reduces air pollution, and they can often be recycled and reused. While specific applications to 2,6-dimethylbenzamidine are not extensively documented, the use of ionic liquid-supported catalysts has been reported for the synthesis of benzamidine derivatives, offering a greener alternative to traditional methods. google.com

The table below summarizes the application of green chemistry principles to the synthesis of benzamidine and related compounds.

| Green Chemistry Principle | Application in Benzamidine Synthesis | Potential Advantages |

| Alternative Energy Source | Microwave-assisted Pinner reaction and related syntheses. nih.gov | Reduced reaction times, increased yields, lower energy consumption. researchgate.netresearchgate.netnih.govgoogle.com |

| Solvent-Free Conditions | Grinding or heating reactants without a solvent. researchgate.netnih.gov | Minimized waste, simplified purification, reduced use of hazardous solvents. |

| Use of Greener Solvents | Employing ionic liquids as recyclable reaction media. google.com | Reduced volatility and toxicity, potential for catalyst recycling. |

Catalytic Applications in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the synthesis of 2,6-dimethylbenzamidine and its derivatives, various catalytic systems have been explored to facilitate C-N bond formation and further functionalization.

The Pinner reaction , a classical method for synthesizing amidines from nitriles, is traditionally acid-catalyzed. wikipedia.org The reaction proceeds via the formation of an intermediate imino ester hydrochloride (a Pinner salt) from the reaction of 2,6-dimethylbenzonitrile with an alcohol in the presence of a strong acid like hydrogen chloride. This intermediate is then treated with ammonia to yield 2,6-dimethylbenzamidine hydrochloride. nih.gov While effective, this method often requires harsh conditions.

More contemporary approaches utilize transition metal catalysts to achieve the synthesis of benzamidines and their derivatives under milder conditions. Palladium-catalyzed cross-coupling reactions are particularly valuable for the synthesis of N-substituted benzamidines. For instance, the arylation of amidines with aryl halides can be achieved using palladium catalysts, providing a direct route to N-aryl benzamidine derivatives.

Copper-catalyzed reactions also offer a versatile platform for the synthesis of N-substituted benzamidines. Copper catalysts can promote the amination of aryl halides, a process that can be adapted for the synthesis of complex benzamidine structures.

Furthermore, rhodium-catalyzed reactions have been employed for the synthesis of benzamidine derivatives. For example, rhodium catalysts can be used in the ortho-olefination of benzamides, demonstrating the potential for direct C-H functionalization to introduce new substituents onto the aromatic ring. google.com

The following table provides an overview of catalytic methods applicable to the synthesis of 2,6-dimethylbenzamidine and its derivatives.

| Catalyst Type | Reaction | Substrates | Products |

| Acid Catalyst (HCl) | Pinner Reaction wikipedia.org | 2,6-Dimethylbenzonitrile, Alcohol, Ammonia | 2,6-Dimethylbenzamidine Hydrochloride nih.gov |

| Palladium Catalyst | N-Arylation | 2,6-Dimethylbenzamidine, Aryl Halide | N-Aryl-2,6-dimethylbenzamidines |

| Copper Catalyst | Amination | Aryl Halide, Amine | N-Substituted Anilines (precursors) |

| Rhodium Catalyst | C-H Functionalization google.com | 2,6-Dimethylbenzamide | ortho-Functionalized 2,6-Dimethylbenzamides |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethyl Benzamidine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the case of 2,6-dimethyl-benzamidine, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the methyl protons, and the amine (NH₂) protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The two methyl groups at the 2 and 6 positions of the benzene ring are chemically equivalent and thus exhibit a single, sharp signal in the upfield region (around δ 2.1-2.3 ppm). The protons of the amidine group (-C(=NH)NH₂) give rise to signals that can be broad and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange processes.

For substituted analogues, such as N-benzoyl-N,N'-bis(2,6-dimethylphenyl)-benzamidine, the ¹H NMR spectrum becomes more complex, providing valuable information about the stereochemistry and conformational isomers. umich.edu

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The carbonyl carbon of the amidine group is typically observed at the low-field end of the spectrum (around 160-170 ppm). The aromatic carbons show signals in the range of 120-140 ppm, with the carbons bearing the methyl groups appearing at a slightly different shift compared to the unsubstituted carbons. The methyl carbons themselves resonate at a much higher field (around 18-22 ppm).

The analysis of ¹³C NMR spectra is crucial for confirming the carbon backbone of the molecule and identifying any isomeric impurities. In studies of related benzamidines, ¹³C NMR has been used to monitor the progress of reactions and identify intermediates. arkat-usa.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 127 - 130 |

| Aromatic C-CH₃ | - | ~135 |

| Aromatic C-C(N)₂ | - | ~138 |

| C=N | - | ~165 |

| CH₃ | ~2.3 | ~20 |

| NH₂ | variable | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general representation based on typical values for similar compounds.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms in a molecule.

COSY: A ¹H-¹H COSY spectrum of this compound would show correlations between coupled protons. For example, it would confirm the coupling between adjacent aromatic protons, although in this specific molecule, the substitution pattern limits such couplings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is particularly useful for unambiguously assigning the ¹³C signals based on the known assignments of the attached protons. For this compound, HSQC would link the methyl proton signal to the corresponding methyl carbon signal and the aromatic proton signals to their respective carbon signals.

These 2D NMR experiments provide a comprehensive and unambiguous assignment of the ¹H and ¹³C NMR spectra, which is essential for the complete structural characterization of the molecule.

Variable Temperature NMR Studies for Conformational Dynamics and Rotational Barriers

Variable temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes and restricted rotation. ox.ac.uk For certain analogues of this compound, particularly those with bulky N-substituents, rotation around the C-N bonds can be hindered. arkat-usa.org

At low temperatures, this rotation may be slow on the NMR timescale, leading to the appearance of separate signals for atoms in different conformational environments. As the temperature is increased, the rate of rotation increases, and these separate signals broaden and eventually coalesce into a single, averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for the rotational process. For example, in a study of N-acetyl-N,N'-bis(2,6-diisopropylphenyl)-acetamidine, a related compound, the barrier to rotation about an aryl-N bond was determined to be 76 kJ mol⁻¹ using VT-NMR. arkat-usa.org This type of analysis provides crucial insights into the flexibility and conformational preferences of these molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, a high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also be used to confirm the structure. Common fragmentation pathways for benzamidines may involve the loss of ammonia (B1221849) (NH₃) or the cleavage of the benzene ring. For instance, in the mass spectrum of the related compound 2,6-dimethylaniline, fragmentation leads to characteristic product ions. researchgate.net

The table below shows a hypothetical fragmentation pattern for this compound based on common fragmentation principles.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Structure |

| [M+H]⁺ | 149.1073 | Protonated this compound |

| [M-NH₂]⁺ | 133.0753 | Loss of the amino group |

| [C₈H₉]⁺ | 105.0704 | Loss of the amidine group |

| [C₆H₅]⁺ | 77.0391 | Phenyl cation |

Note: This table is illustrative. The actual fragmentation pattern can be influenced by the ionization method and instrumental parameters.

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of all atoms in the crystal lattice. This includes the planarity of the benzene ring and the geometry of the amidine group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding between the amine protons and the imine nitrogen of neighboring molecules, which govern the crystal packing.

In studies of related benzamidine (B55565) derivatives, X-ray crystallography has been crucial in confirming the stereochemistry and understanding the conformational preferences dictated by steric hindrance. arkat-usa.org For example, the crystal structure of N¹ ,N¹ -dimethyl-N² -methylthiobenzamidine, an analogue, was determined to understand its molecular geometry. rsc.org The structural data obtained from X-ray crystallography serves as a benchmark for computational models and helps to rationalize the spectroscopic data observed in solution.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular "fingerprint." In the context of this compound, FTIR spectroscopy is instrumental in confirming the presence of key structural features, including the aromatic ring, the methyl substituents, and the core amidine group. The vibrational frequencies of these groups are sensitive to their chemical environment, offering insights into the molecule's structure.

The interpretation of the FTIR spectrum of this compound involves the assignment of observed absorption bands to specific molecular vibrations, such as stretching and bending modes of the bonds. These assignments are typically made by comparing the spectrum to those of related compounds and by referring to established correlation charts for characteristic group frequencies. For this compound, the spectrum can be analyzed by considering the contributions from the 2,6-dimethylphenyl moiety and the benzamidine functional group.

The 2,6-dimethylphenyl portion of the molecule gives rise to several characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ range. The specific substitution pattern of the ring also influences the C-H out-of-plane bending vibrations, which are expected in the fingerprint region.

The methyl (CH₃) groups attached to the aromatic ring have their own characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups are found between 2975 and 2850 cm⁻¹. Additionally, asymmetric and symmetric bending vibrations of the methyl groups are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

The amidine group, -C(=NH)NH₂, is the defining functional group of this compound and has several distinct vibrational modes. The N-H stretching vibrations of the primary amine (NH₂) and the imine (NH) groups are prominent and typically appear as a series of broad or sharp bands in the high-frequency region of 3500-3100 cm⁻¹. Primary amines generally show two bands corresponding to asymmetric and symmetric stretching modes.

The carbon-nitrogen double bond (C=N) stretching vibration is a key characteristic of the amidine group and is expected to produce a strong absorption band in the 1703-1568 cm⁻¹ region. nih.govimpactfactor.org The exact position of this band can be influenced by substitution and hydrogen bonding. Furthermore, the N-H bending vibrations (scissoring) of the NH₂ group typically occur in the 1650-1550 cm⁻¹ range and can sometimes overlap with the C=N stretching band.

The detailed research findings for the vibrational frequencies of functional groups in this compound and related analogues are summarized in the interactive data table below.

Interactive Data Table: Vibrational Frequencies of this compound and Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |

| Amine/Imine (N-H) | N-H Stretch | 3500 - 3100 | cdnsciencepub.com |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | asianpubs.org |

| Methyl (C-H) | Asymmetric/Symmetric Stretch | 2975 - 2850 | nih.gov |

| Amidine (C=N) | C=N Stretch | 1703 - 1568 | nih.govimpactfactor.org |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | researchgate.net |

| Methyl (C-H) | Asymmetric Bend | ~1460 | |

| Methyl (C-H) | Symmetric Bend | ~1375 | researchgate.net |

| Amine (N-H) | N-H Bend (Scissoring) | 1650 - 1550 | cdnsciencepub.com |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 |

Computational Chemistry and Molecular Modeling of 2,6 Dimethyl Benzamidine Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are essential for understanding the electronic structure of 2,6-Dimethyl-benzamidine, which in turn governs its chemical reactivity. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict molecular properties.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE_HOMO-LUMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity. nih.gov For a related compound, benzamide (B126), DFT calculations have determined a HOMO-LUMO gap of approximately 5.611 eV, indicating significant stability. researchgate.net The introduction of two methyl groups at the 2 and 6 positions on the benzene (B151609) ring in this compound is expected to influence this gap due to their electron-donating inductive effects.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.orgyoutube.comrsc.org For this compound, the amidine group, with its nitrogen atoms, represents a region of negative potential (red/yellow), making it a likely site for electrophilic attack and hydrogen bond donation. The aromatic ring and methyl groups constitute regions of neutral or slightly positive potential (blue/green), influencing hydrophobic interactions.

These QM calculations provide a theoretical foundation for predicting how this compound will behave in chemical reactions and biological systems.

Table 1: Representative Quantum Mechanical Properties Calculated for Benzamide (Analogue)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~5.611 eV researchgate.net | Indicator of chemical reactivity and kinetic stability irjweb.com |

Note: Specific values for this compound require dedicated DFT calculations. The value presented is for the parent compound benzamide to illustrate the concept.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While QM methods are powerful, they are computationally intensive. For studying the physical movements and conformational flexibility of this compound, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, typically in a simulated aqueous environment. nih.govnih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule flexes, rotates, and interacts with surrounding solvent molecules. nih.gov For this compound, MD simulations can assess the stability of different conformations, the dynamics of the phenyl-amidine torsion angle, and the hydration shell that forms around the molecule, which is crucial for understanding its solubility and interactions with biological macromolecules. nih.govnih.gov

In Silico Ligand-Target Interaction Studies

A primary application of molecular modeling for this compound is to study its interactions with protein targets. The benzamidine (B55565) moiety is a well-known mimic of arginine and is a classic inhibitor of trypsin-like serine proteases, which have an aspartate residue at the bottom of their primary specificity (S1) pocket. nih.govnih.gov Therefore, trypsin serves as an excellent model system to understand the binding principles of this compound.

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a target protein. nih.gov For this compound, docking into the S1 pocket of trypsin would likely show the positively charged amidine group forming a strong salt bridge with the negatively charged carboxylate of Aspartate 189 (Asp189), which is the canonical interaction for benzamidine-based inhibitors. nih.govresearchgate.net

However, the 2,6-dimethyl substitution introduces a significant challenge. The methyl groups would be positioned near the loops that form the entrance to the S1 pocket (residues 187–194 and 215–221). researchgate.net Docking studies are crucial to determine if these methyl groups cause unfavorable steric clashes that would prevent an optimal binding pose or if they can be accommodated within the pocket, potentially forming new, favorable hydrophobic interactions.

Following docking, more rigorous methods are used to estimate the binding affinity, often expressed as the binding free energy (ΔG_bind). A more negative ΔG_bind value indicates a stronger and more stable interaction. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used. These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand from MD simulation snapshots to estimate ΔG_bind. pnas.orgnih.gov

For the parent benzamidine-trypsin complex, the experimental binding free energy is approximately -6.3 to -7.3 kcal/mol. pnas.orgnih.gov Computational studies using advanced methods have successfully reproduced these values. pnas.orgnih.gov For this compound, these calculations would be critical to quantify the energetic impact of the methyl groups. The analysis would decompose the total binding free energy into contributions from electrostatic, van der Waals, and solvation energies, revealing whether the potential loss of electrostatic energy due to a suboptimal pose is compensated by favorable hydrophobic interactions from the methyl groups. pnas.orglew.ro

Table 2: Representative Binding Free Energy Contributions for Benzamidine-Trypsin Interaction

| Energy Component | Typical Contribution | Role in Binding |

|---|---|---|

| ΔE_electrostatic | Favorable (Negative) | Strong attraction between charged amidine and Asp189 pnas.org |

| ΔE_van der Waals | Favorable (Negative) | Shape complementarity and dispersion forces lew.ro |

| ΔG_solvation (Polar) | Unfavorable (Positive) | Energy cost of desolvating polar groups upon binding |

| ΔG_solvation (Non-polar) | Favorable (Negative) | Favorable hydrophobic interactions |

Note: These are representative values for the parent benzamidine-trypsin complex. The specific values for this compound would differ based on its unique interactions.

A detailed analysis of the docked pose and MD trajectories reveals the specific intermolecular forces that stabilize the protein-ligand complex. nih.gov

Electrostatic and Hydrogen Bonding: The primary driving force for benzamidine binding to trypsin is the electrostatic interaction between the cationic amidinium group and the anionic Asp189 residue. pnas.orgnih.gov This is complemented by a network of hydrogen bonds. The -NH2 groups of the amidine typically form hydrogen bonds with the backbone carbonyl oxygen of Glycine 219 and the hydroxyl group of Serine 190 in the trypsin active site. nih.govlew.ro

Hydrophobic Interactions: The phenyl ring of benzamidine engages in hydrophobic and π-π stacking interactions with aromatic residues on the surface of trypsin, such as Tyrosine 39 and Tyrosine 151, which are located near the binding pocket. nih.gov For this compound, the two methyl groups would significantly enhance the potential for hydrophobic interactions with nonpolar residues lining the S1 pocket, which could contribute favorably to binding affinity, provided steric hindrance is minimal. nih.gov The balance between the strong, directional electrostatic/hydrogen bonds and the less specific, but significant, hydrophobic interactions ultimately determines the binding affinity and specificity of this compound.

Mechanistic Investigations of 2,6 Dimethyl Benzamidine Interactions

Enzyme Inhibition Mechanisms and Kinetics

Benzamidine (B55565) and its derivatives are well-established as competitive inhibitors of serine proteases. nih.govcaymanchem.com The positively charged amidinium group mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the active site, specifically the S1 subsite, and prevent the binding and cleavage of the natural substrate. nih.govscielo.br

Interaction with Serine Proteases (e.g., Trypsin-like Proteases, Thrombin, Plasmin, Factor Xa, Kallikrein)

Derivatives of benzamidine have been shown to inhibit a variety of trypsin-like serine proteases, which are characterized by an acidic aspartate residue at the base of the S1 binding pocket. acs.org

Trypsin-like Proteases: Benzamidine-based compounds are potent competitive inhibitors of trypsin-like serine proteases. scielo.br They occupy the S1 subsite of the enzyme, which is the primary specificity site. scielo.br The inhibitory activity of benzamidine derivatives against these enzymes can be influenced by substituents on the benzamidine ring. researchgate.net

Thrombin: Thrombin, a key enzyme in the blood coagulation cascade, is a serine protease that is effectively inhibited by benzamidine derivatives. nih.govsigmaaldrich.com The benzamidine moiety is a common feature in the design of thrombin inhibitors. nih.gov Studies have shown that the binding of benzamidine derivatives to thrombin can be influenced by the presence and nature of various substituents, which can affect the binding affinity. nih.gov

Plasmin: Plasmin is a crucial enzyme in the fibrinolytic system, responsible for the breakdown of fibrin clots. Benzamidine acts as a reversible, competitive inhibitor of plasmin by binding to its active site. nih.govpurdue.edu The inhibitory potency of benzamidine derivatives against plasmin can be significantly enhanced through multivalency. nih.govd-nb.info

Factor Xa (fXa): As a critical component of the coagulation cascade, Factor Xa is a major target for anticoagulant drugs. Benzamidine derivatives have been developed as inhibitors of fXa. nih.govacs.org The design of these inhibitors often involves modifying the benzamidine structure to improve potency and selectivity. nih.gov

Kallikrein: Plasma kallikrein is a serine protease involved in the kinin-kallikrein system, which plays a role in inflammation and blood pressure regulation. nih.gov Benzamidine-type compounds have been successfully developed as competitive inhibitors of plasma kallikrein, with some derivatives showing high potency. nih.gov

Table 1: Inhibition Constants (Ki) of Benzamidine and Derivatives against Various Serine Proteases

| Inhibitor | Enzyme | Ki (µM) | Source |

|---|---|---|---|

| Benzamidine | Trypsin | 35 | caymanchem.com |

| Benzamidine | Plasmin | 350 | caymanchem.com |

| Benzamidine | Thrombin | 220 | caymanchem.com |

| Pentamidine | Plasmin | 2.1 ± 0.8 | d-nb.infonih.gov |

| Pentamidine | Thrombin | 4.5 ± 2.3 | acs.org |

| Tri-AMB | Plasmin | 3.9 ± 1.7 | d-nb.infonih.gov |

| 4'-amidinophenylsulfonyl-glycyl-4-amidinophenylalanine ethyl ester | Factor Xa | High Affinity | nih.govacs.org |

| Nα-arylsulfonylated 3-amidinophenylalanine derivatives | Plasma Kallikrein | 0.1 - 1.0 | nih.gov |

Elucidation of Active Site Occupation and Specificity (e.g., S1 Subsite)

The primary mechanism of action for benzamidine-based inhibitors is their interaction with the S1 subsite of trypsin-like serine proteases. nih.gov This subsite is a deep, negatively charged pocket that accommodates the positively charged side chains of arginine or lysine residues of the substrate. The amidinium group of benzamidine, being structurally and electronically similar to the guanidinium group of arginine, fits into this S1 pocket and forms a salt bridge with the conserved aspartate residue (Asp189 in trypsin) at the bottom of the pocket. nih.govscielo.br This interaction is a key determinant of the inhibitory activity.

The specificity of benzamidine derivatives for different serine proteases can be modulated by introducing various substituents on the aromatic ring. These substituents can engage in additional interactions with other subsites (S2, S3, S4, etc.) within the enzyme's active site, leading to enhanced affinity and selectivity. nih.gov For instance, bisbenzamidines have been designed to interact with both the S1 and S3/S4 binding sites, resulting in notable affinity. nih.gov

Impact of Molecular Valency and Linker Length on Inhibition Potency

The inhibitory potency of benzamidine derivatives against serine proteases like plasmin can be significantly influenced by molecular valency and the length of the linker connecting the inhibitor moieties. nih.govd-nb.info

Linker Length: The length of the linker connecting the benzamidine moieties in multivalent inhibitors also plays a crucial role. Shorter linker lengths have been found to result in stronger inhibition. nih.govd-nb.info This is because shorter linkers can increase the effective local concentration of the inhibitor and minimize the entropic penalty associated with the conformational restriction of longer, more flexible linkers upon binding. nih.govd-nb.info

Table 2: Effect of Valency and Linker Length on Plasmin Inhibition

| Inhibitor Type | Key Finding | Source |

|---|---|---|

| Higher Valency | Results in stronger inhibition due to increased effective local concentration. | nih.govd-nb.info |

| Shorter Linker Length | Results in stronger inhibition by increasing effective local concentration and minimizing entropic penalty. | nih.govd-nb.info |

Receptor Interaction Mechanisms

Beyond enzyme inhibition, the benzamidine scaffold is also found in molecules that act as antagonists for certain G protein-coupled receptors (GPCRs).

Human A3 Adenosine Receptor (hA3AR) Antagonism

The human A3 adenosine receptor (hA3AR) is a GPCR involved in various physiological processes, and its modulation is a therapeutic target for conditions like inflammation and cancer. nih.govnih.gov While direct studies on 2,6-dimethyl-benzamidine as an hA3AR antagonist are not prominent, related structures have been investigated. The development of selective hA3AR antagonists has been a significant area of research. nih.gov For instance, certain derivatives of adenosine have been converted from agonists to antagonists by chemical modifications, highlighting the subtle structural changes that can flip the pharmacological activity. nih.gov The interaction of antagonists with the hA3AR typically involves blocking the binding of the endogenous agonist, adenosine, thereby preventing receptor activation and downstream signaling.

Bradykinin B1 Receptor Antagonism

The bradykinin B1 receptor is another GPCR that is upregulated during inflammation and plays a role in pain and inflammatory responses. opnme.comnih.gov The benzamide (B126) moiety, structurally related to benzamidine, has been identified as a suitable component in the design of bradykinin B1 receptor antagonists. nih.gov These antagonists function by competitively binding to the receptor and preventing the binding of its natural ligand, des-Arg9-bradykinin. nih.gov This blockade inhibits the intracellular signaling cascades that lead to inflammatory responses. opnme.com The development of potent and selective small-molecule antagonists for the B1 receptor is an active area of drug discovery. nih.gov

Antiviral Action Mechanisms (e.g., Inhibition of Viral RNA Synthesis)

The precise antiviral action mechanisms of this compound are not extensively detailed in publicly available research. However, studies on the broader class of benzamidine derivatives provide insights into their potential antiviral activities. Research has indicated that certain benzamidine derivatives exhibit significant antiviral effects, particularly against influenza virus strains.

One of the proposed mechanisms for the antiviral action of benzamidine derivatives is the inhibition of virus-induced inflammation. researchgate.net This suggests that these compounds may not directly target viral replication machinery, such as RNA synthesis, but rather mitigate the pathological inflammatory response that contributes to the severity of the viral infection. By controlling the inflammatory cascade, these compounds could help in reducing tissue damage and disease symptoms associated with influenza infections. researchgate.netuva.es

While the direct inhibition of viral RNA synthesis by this compound has not been specifically documented, the inhibition of RNA-dependent RNA polymerase (RdRp) is a known antiviral strategy against RNA viruses. pitt.edu This enzyme is crucial for the replication and transcription of the viral genome. pitt.edu Antiviral drugs can target RdRp to terminate the elongation of the RNA chain or to introduce mutations that are lethal to the virus. pitt.edu Whether this compound or its derivatives act through such a mechanism remains an area for further investigation.

The exploration of small molecules as inhibitors of various stages of the viral life cycle is a continuous effort in antiviral drug discovery. mdpi.com These can range from blocking viral entry and uncoating to inhibiting viral protein synthesis and replication. mdpi.comnih.gov Given the established antiviral potential of the benzamidine scaffold, further studies are warranted to elucidate the specific molecular targets and mechanisms of action for this compound.

Table 1: Investigated Antiviral Mechanisms of Benzamidine Derivatives

| Mechanism | Description | Virus Target (Example) |

| Anti-inflammatory effects | Inhibition of the host's inflammatory response induced by the virus, which can reduce the pathological effects of the infection. researchgate.net | Influenza A and B viruses researchgate.net |

| Inhibition of viral replication | Interference with the processes of viral multiplication within the host cell. The specific targets for benzamidines are not fully elucidated. researchgate.net | Influenza viruses researchgate.net |

Role of this compound in Homogeneous Transition Metal Catalysis Mechanisms

In the realm of homogeneous catalysis, the performance of a transition metal catalyst is intricately linked to the electronic and steric properties of the ligands coordinated to the metal center. uva.es this compound, with its specific structural features, presents potential as a ligand in such catalytic systems. The presence of the sterically demanding 2,6-dimethylphenyl group can influence the coordination geometry around the metal, which in turn can affect the catalyst's activity, selectivity, and stability.

Research into sterically hindered ligands provides a framework for understanding the potential role of this compound. For instance, palladium(II) complexes bearing sterically hindered (pyridyl)benzamidine ligands have been synthesized and successfully employed as catalysts in the methoxycarbonylation of olefins. researchgate.net In these systems, the steric bulk of the ligands was found to be a crucial factor in determining the catalytic activity and selectivity. researchgate.net The steric encumbrance around the metal center can modulate the accessibility of substrates and influence the regioselectivity of the reaction. researchgate.net

The general mechanism of such catalytic cycles often involves several key steps: oxidative addition of a substrate to the metal center, insertion of an olefin into a metal-hydride or metal-acyl bond, and reductive elimination to release the product and regenerate the active catalyst. The ligand, in this case potentially this compound, plays a pivotal role in each of these steps by influencing the electron density at the metal center and stabilizing reactive intermediates.

While direct catalytic applications of this compound are not extensively documented in the provided search results, the principles of ligand design in homogeneous catalysis suggest its potential utility. The amidine functionality can act as a strong donor, while the substituted aromatic ring provides steric bulk. This combination could be advantageous in various transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and carbonylations.

Table 2: Potential Roles of this compound as a Ligand in Homogeneous Catalysis

| Property | Potential Influence on Catalytic Mechanism |

| Steric Hindrance | Can influence the coordination number and geometry of the metal center, potentially leading to higher selectivity (e.g., regioselectivity in olefin functionalization). researchgate.net |

| Electronic Effects | The amidine group can act as a strong sigma-donor, influencing the electron density of the metal center and thus its reactivity in oxidative addition and reductive elimination steps. |

| Chelation | If designed as part of a bidentate or polydentate ligand system, it could enhance the stability of the catalytic complex, preventing decomposition and improving catalyst lifetime. |

Further research into the synthesis and characterization of transition metal complexes with this compound as a ligand would be necessary to fully explore its catalytic potential and elucidate its precise role in the mechanisms of various homogeneous catalytic transformations.

Structure Activity Relationship Sar Studies of 2,6 Dimethyl Benzamidine Derivatives

Correlating Substituent Modifications on the Benzamidine (B55565) Core with Biological Potency

Investigations into the SAR of 2,6-dimethyl-benzamidine derivatives have revealed that even minor alterations to the benzamidine core can have a profound impact on their biological potency. A notable area of study has been the development of anticonvulsant agents based on the N-(2,6-dimethylphenyl)benzamide scaffold.

Research has shown that the nature and position of substituents on the benzoyl ring are critical determinants of anticonvulsant activity. For instance, the introduction of an amino group at the 4-position of the benzoyl ring in N-(2,6-dimethylphenyl)benzamide leads to a significant enhancement of potency. The compound 4-amino-N-(2,6-dimethylphenyl)benzamide has been identified as a potent anticonvulsant. Further modifications at this position have been explored to understand the electronic and steric requirements for optimal activity.

The following table summarizes the anticonvulsant activity of some 4-substituted N-(2,6-dimethylphenyl)benzamide derivatives, as determined by the maximal electroshock (MES) test in mice.

Table 1: Anticonvulsant Activity of 4-Substituted N-(2,6-dimethylphenyl)benzamide Derivatives

| Compound | Substituent at 4-position | MES ED₅₀ (mg/kg, oral) |

|---|---|---|

| 1 | -NH₂ | 1.7 |

| 2 | -NO₂ | 31.8 (μmol/kg, intraperitoneal) |

The data indicates that an electron-donating amino group at the 4-position confers high potency. In contrast, the presence of an electron-withdrawing nitro group also results in a compound with notable anticonvulsant activity, suggesting that the electronic properties of the substituent play a complex role in the interaction with the biological target.

Positional and Steric Effects of Substituents on Biological Activity

A key aspect of the rational design of this compound derivatives has been the strategic use of steric hindrance to improve the pharmacological profile. For example, in the case of 4-amino-N-(2,6-dimethylphenyl)benzamide, a major metabolic liability is its rapid N-acetylation in vivo, which leads to inactivation. To address this, analogues were synthesized with methyl groups introduced at the positions ortho to the 4-amino group.

The introduction of one or two methyl groups adjacent to the 4-amino group sterically hinders the approach of acetylating enzymes, thereby reducing the rate of metabolic inactivation. This strategy, while slightly decreasing the intrinsic anticonvulsant activity, leads to higher and more sustained plasma concentrations of the parent drug, which can translate to improved in vivo efficacy and duration of action.

Table 2: Effect of Steric Hindrance on the Anticonvulsant Activity and Metabolism of 4-Amino-N-(2,6-dimethylphenyl)benzamide Analogues

| Compound | Substituents ortho to 4-amino group | MES ED₅₀ (mg/kg, oral) | Metabolic N-acetylation |

|---|---|---|---|

| 4-amino-N-(2,6-dimethylphenyl)benzamide | None | 1.7 | Rapid |

| 4-amino-3-methyl-N-(2,6-dimethylphenyl)benzamide | One methyl group | 3.5 | Rapid |

| 4-amino-3,5-dimethyl-N-(2,6-dimethylphenyl)benzamide | Two methyl groups | 5.6 | Not detected |

These findings underscore the importance of considering both the electronic and steric effects of substituents in the design of this compound derivatives with optimized pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound derivatives are not extensively reported in the public domain, the principles of QSAR are highly applicable to this class of compounds for gaining predictive insights and guiding the design of new analogues.

A hypothetical QSAR study on a series of this compound derivatives would typically involve the following steps:

Data Set Compilation: A series of this compound analogues with their corresponding measured biological activities (e.g., anticonvulsant ED₅₀ values) would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., Hammett constants, partial charges), steric properties (e.g., molar refractivity, van der Waals volume), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

For N-(2,6-dimethylphenyl)benzamide derivatives with anticonvulsant activity, a QSAR model might reveal that a combination of electronic and steric parameters is crucial for potency. For instance, the model could quantify the observation that electron-donating groups at the 4-position of the benzoyl ring and specific steric bulk around the N-phenyl ring are favorable for activity. Such a model would be invaluable for predicting the activity of yet-unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

Rational Design Principles for Optimizing Efficacy, Selectivity, and Pharmacological Profiles

One of the key principles in the design of these compounds is the concept of pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For anticonvulsant N-(2,6-dimethylphenyl)-substituted compounds, a pharmacophore model was developed based on the features of known anticonvulsant agents. This model was then used to design hybrid molecules, such as N-(2,6-dimethylphenyl)-substituted semicarbazones, which incorporate the key pharmacophoric elements and were found to exhibit significant anticonvulsant activity.

Another critical design principle is the optimization of metabolic stability . As discussed in section 6.2, the introduction of steric hindrance to block metabolic pathways is a powerful strategy. The successful design of 4-amino-3,5-dimethyl-N-(2,6-dimethylphenyl)benzamide, which is resistant to N-acetylation, exemplifies this principle. This approach not only enhances the bioavailability and duration of action but also reduces the potential for the formation of active or toxic metabolites.

Furthermore, the optimization of physicochemical properties is a central tenet of rational drug design. Properties such as lipophilicity (logP), solubility, and pKa are carefully modulated through substituent modifications to ensure good absorption, distribution, and blood-brain barrier penetration for CNS-active agents like anticonvulsants. The balance between potency and these "drug-like" properties is essential for the successful development of a clinical candidate.

Biological and Chemical Applications of 2,6 Dimethyl Benzamidine and Its Analogues

Development as Antimicrobial Agents

Benzamidine (B55565) derivatives have been a subject of significant interest for their potential to combat microbial infections. Their mechanism of action often involves the inhibition of essential enzymes or disruption of cellular processes in pathogens.

Analogues of 2,6-Dimethyl-benzamidine have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Research into robenidine (B1679493) analogues, which share structural similarities with benzamidine derivatives, has provided insights into their antibacterial potential. For instance, a 4-tert-butyl analogue has shown activity against both Gram-positive and Gram-negative strains with MIC values ranging from 16-64 μg/mL. nih.gov Further modifications, such as the introduction of an indole (B1671886) moiety, have resulted in analogues with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 1.0 μg/mL. nih.gov Monomeric analogues have also been found to be active against MRSA and vancomycin-resistant Enterococci (VRE) at concentrations of 16-64 μg/mL. nih.gov

The following table summarizes the antibacterial activity of selected benzamidine analogues against various bacterial strains.

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| Robenidine Analogue (4-tert-butyl) | Gram-positive and Gram-negative strains | 16-64 | nih.gov |

| Robenidine Analogue (Indole moiety) | Methicillin-resistant S. aureus (MRSA) | 1.0 | nih.gov |

| Monomeric Robenidine Analogues | Methicillin-resistant S. aureus (MRSA) | 16-64 | nih.gov |

| Monomeric Robenidine Analogues | Vancomycin-resistant Enterococci (VRE) | 16-64 | nih.gov |

| 2-acryloyl-4,5-methylenedioxyphenol | Dermatophyte strains | 0.25-0.5 | unimi.it |

| Marine bisindole alkaloid 1 | Escherichia coli ATCC 35218 | 8 | mdpi.com |

| Marine bisindole alkaloid 1 | Staphylococcus aureus ATCC 43387 | 8 | mdpi.com |

| Marine bisindole alkaloid 1 | Klebsiella pneumoniae 6/4 | 8 | mdpi.com |

| Marine bisindole alkaloid 3 | Escherichia coli ATCC 35218 | 64 | mdpi.com |

| Marine bisindole alkaloid 4 | Escherichia coli ATCC 35218 | 16 | mdpi.com |

| Marine bisindole alkaloid 4 | Klebsiella pneumoniae 6/4 | 32 | mdpi.com |

In addition to their antibacterial effects, benzamidine analogues have also been investigated for their antifungal properties. Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern in healthcare, necessitating the development of new antifungal agents.

Studies on amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which are structurally related to benzamidines, have revealed promising antifungal activity. A series of 6-(2-benzofuran) amiloride and HMA analogs demonstrated up to a 16-fold increase in activity against Cryptococcus neoformans. nih.gov Some of these compounds exhibited broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.gov For example, HMA analog 9 showed MIC and MFC (Minimum Fungicidal Concentration) values of 16-32 µg/mL against a range of drug-resistant pathogenic fungi. nih.gov

The table below presents the antifungal activity of selected benzamidine analogues.

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| HMA analog 9 | Drug-resistant pathogenic fungi | 16-32 | nih.gov |

| 5-tBu compounds 16 and 17 | Various fungal isolates | <2 - 16 | nih.gov |

| 5-Br benzofuran (B130515) HMA 21 | Various fungal isolates | <2 - 16 | nih.gov |

| 5,7-difluoro benzofuran HMA analog 26 | Various fungal isolates | <2 - 16 | nih.gov |

| Phenylethylamine 11 | Various fungal isolates (except C. glabrata) | ≤ 16 | nih.gov |

| 2-acryloyl-4,5-methylenedioxyphenol | Dermatophyte strains | 0.25-0.5 | unimi.it |

| Marine bisindole alkaloid 4 | Candida albicans ATCC 10231 | 32 | mdpi.com |

Periodontitis is a chronic inflammatory disease of the gums and supporting structures of the teeth, primarily caused by a polymicrobial biofilm. Key pathogens implicated in the progression of periodontitis include Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans. The development of targeted antimicrobial agents against these pathogens is a crucial area of research.

While specific studies on this compound against these pathogens are limited, the broader class of benzamidine analogues has shown potential. The ability of these compounds to inhibit bacterial growth at low concentrations suggests their potential utility in the management of periodontal diseases. Further research is warranted to explore the efficacy of this compound and its derivatives against a wider range of oral pathogens.

Potential as Antiviral Therapeutics

The antiviral potential of benzamidine derivatives has been an area of active investigation. These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles.

Research has shown that certain benzamidine derivatives exhibit a high antiviral effect in vivo against influenza virus strains A2/Adachi and B/Lee. nih.gov The mechanism of action of these anti-influenza benzamidine derivatives is thought to involve the inhibition of virus-induced inflammation, which plays a significant role in the pathogenesis of influenza. nih.gov

Furthermore, the antiviral activity of compounds structurally related to benzamidines has been explored against other viruses. For instance, some cardiac glycosides, which share certain structural features, have been reported to inhibit the replication of herpes simplex virus (HSV). nih.gov The development of nucleoside analogs, a major class of antiviral drugs, has demonstrated broad-spectrum activity against various DNA and RNA viruses, including herpesviruses. nih.gov While direct evidence for this compound is still emerging, the known anti-influenza and potential anti-herpetic activity of related compounds highlights a promising avenue for future antiviral drug development.

Research in Anticoagulant Development

The prevention and treatment of thrombosis, the formation of blood clots in blood vessels, is a critical area of cardiovascular medicine. A key target for the development of new anticoagulants is Factor Xa (FXa), a serine protease that plays a pivotal role in the coagulation cascade.

Direct Factor Xa inhibitors, often referred to as "xabans," are a class of oral anticoagulants that work by selectively and reversibly blocking the activity of Factor Xa, thereby preventing the formation of blood clots. nih.gov The benzamidine moiety is a well-known structural motif that can interact with the active site of serine proteases, including Factor Xa. Consequently, benzamidine derivatives have been extensively explored as potential Factor Xa inhibitors.

Research in this area has led to the design and synthesis of various non-benzamidine derivatives that mimic the binding of benzamidine to the S1 pocket of Factor Xa. For example, a series of non-benzamidine isoxazoline (B3343090) derivatives has been described as potent Factor Xa inhibitors. researchgate.net In this series, a chloroaniline group was identified as a potent benzamidine mimic, with one compound exhibiting a Ki value of 1.5 nM against Factor Xa and high selectivity over other serine proteases like thrombin and trypsin. researchgate.net This highlights the potential of designing this compound analogues as highly specific and effective oral anticoagulants.

Anti-inflammatory Research Applications

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

The inhibitor of kappa B kinase (IKK) complex is a key upstream regulator of the NF-κB pathway. Inhibition of IKK, particularly the IKKβ subunit, can prevent the phosphorylation and subsequent degradation of IκB proteins, thereby keeping NF-κB in an inactive state in the cytoplasm.

Research has identified 2-amino-3,5-diarylbenzamide derivatives as potent inhibitors of both IKKα and IKKβ kinases. nih.gov The most potent compounds in this series exhibited IKKβ inhibitory potencies in the nanomolar range and demonstrated significant cellular activity. nih.gov Furthermore, 2-benzamido-pyrimidines have been identified as novel IKK inhibitors, with some compounds showing IKK2 (IKKβ) IC50 values as low as 25 nM and demonstrating in vivo activity in an acute model of cytokine release. researchgate.net These findings strongly suggest that the benzamidine scaffold is a promising starting point for the development of novel anti-inflammatory agents that target the NF-κB signaling pathway through the inhibition of IKK. The anti-inflammatory properties of benzamidine derivatives may also contribute to their antiviral effects, as seen in the case of influenza. nih.gov

Applications in Chemical Synthesis as Catalysts or Reagents

While specific documented instances of this compound serving as a primary catalyst or reagent in chemical synthesis are not extensively reported in readily available literature, the broader class of amidines and their derivatives are recognized for their utility in organic synthesis. Amidines, characterized by the R-C(=NH)-NH₂ functional group, can act as versatile building blocks and have been employed in the synthesis of various heterocyclic compounds.

The reactivity of the amidine group allows it to participate in cyclization reactions, leading to the formation of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. Furthermore, the basic nature of the amidine moiety enables it to function as an organocatalyst in certain transformations, promoting reactions such as condensation and addition reactions. The steric hindrance provided by the two methyl groups at the 2 and 6 positions of the benzene (B151609) ring in this compound could potentially be exploited to influence the stereoselectivity of certain catalytic processes, although specific examples are not prominently documented.

Analytical Chemistry Applications

The structural features of benzamidine derivatives lend themselves to applications in analytical chemistry, particularly in the detection and quantification of metal ions.

There is a lack of specific studies detailing the use of this compound as a gravimetric reagent for the determination of copper (II) ions. However, the broader class of compounds containing benzimidazole (B57391) and benzidine (B372746) moieties has been explored for such purposes. researchgate.netrsc.org For instance, benzimidazole has been utilized for the selective precipitation and gravimetric determination of copper(II) and cobalt(II). rsc.org The principle behind this application lies in the formation of a stable, insoluble complex between the organic reagent and the metal ion, which can then be isolated and weighed.

The general methodology for gravimetric analysis of copper (II) often involves the precipitation of an insoluble copper salt, such as copper(I) thiocyanate. scribd.com The success of such methods relies on the high selectivity of the precipitating agent for the target metal ion in the presence of other ions. While this compound itself is not a documented reagent for this specific application, its structural similarity to other nitrogen-containing ligands suggests a potential for complexation with metal ions. Further research would be necessary to evaluate its efficacy as a selective gravimetric reagent for Cu(II) or other metal ions.

Pest Control Strategies through Enzyme Inhibition

Benzamidine and its analogues have been investigated for their potential in pest control, primarily through the mechanism of enzyme inhibition. nih.govscielo.br This approach offers a targeted strategy for managing pest populations by disrupting essential biological processes.

The primary mode of action for benzamidine in pest control is its ability to act as a potent inhibitor of serine proteases, such as trypsin, which are crucial for digestion in many insects. nih.govscielo.br By inhibiting these digestive enzymes in the insect midgut, benzamidine can lead to reduced nutrient absorption, stunted growth, and ultimately, mortality. scielo.br

Research has demonstrated the insecticidal and deterrent effects of benzamidine on various pests. For example, studies on the velvetbean caterpillar have shown that the application of benzamidine to soybean plants resulted in significant larval mortality and negatively impacted larval choice and moth oviposition. nih.govscielo.br This indicates both a direct toxic effect and a repellent or anti-feedant property.

The development of synthetic benzamide (B126) derivatives is an active area of research for finding new and effective insecticides. mdpi.comresearchgate.netnih.gov These synthetic analogues are often designed to have improved efficacy, selectivity, and environmental stability compared to the parent compound. The goal is to create pesticides that are highly toxic to target pests while minimizing harm to non-target organisms and the environment. The mechanism of action for many of these derivatives also involves the inhibition of crucial enzymes in the pest. google.comd-nb.info

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes for Diversified Scaffolds

The true potential of 2,6-Dimethyl-benzamidine as a core chemical entity can be unlocked by developing synthetic methodologies that grant access to a wide array of structurally complex and diverse derivatives. The existing 2,6-dimethylphenyl core provides a robust starting point for creating novel three-dimensional molecular architectures that are highly sought after in drug discovery to explore new areas of chemical space. nih.gov Future research should prioritize the application of modern synthetic strategies to this specific scaffold.

One of the most promising avenues is the use of transition-metal-catalyzed cascade reactions. ingentaconnect.comarkat-usa.org These reactions enable the construction of multiple chemical bonds and complex heterocyclic systems in a single, efficient operation. acs.orgnih.govresearchgate.net For instance, rhodium(III)-catalyzed C-H activation and annulation, which has been successfully applied to benzamidine (B55565) hydrochlorides, could be adapted to react this compound with various coupling partners like ylides or alkynes to create fused polycyclic structures. rsc.org Such methods could yield novel benzo[de] acs.orgelsevierpure.comnaphthyridines or quinazoline (B50416) derivatives, whose frameworks are prevalent in biologically active molecules.

Furthermore, diversity-oriented synthesis (DOS) strategies could be employed to generate libraries of compounds based on the this compound core. nih.gov This could involve using the amidine group as a versatile handle for annulation reactions to build various heterocyclic rings, such as imidazoles or pyrimidines. acs.org Another approach is to incorporate the 2,6-dimethylphenyl motif into more complex scaffolds like 2,6-disubstituted piperidines or bridged piperazines, which are common structural elements in pharmacologically active compounds. bohrium.comresearchgate.net Stereoselective methods, including reductive amination or aza-Michael additions, could be explored to control the spatial arrangement of substituents, a critical factor for biological activity. bohrium.com

Table 1: Potential Synthetic Strategies for Scaffold Diversification

| Synthetic Strategy | Description | Potential Scaffold Output | Rationale for this compound |

|---|---|---|---|

| Transition-Metal Catalyzed C-H Activation/Annulation | Utilizes catalysts (e.g., Rh, Ru, Pd) to form new rings by activating the C-H bonds of the aromatic core and reacting with coupling partners. nih.gov | Fused N-heterocycles (e.g., Quinazolines, Naphthyridines) | Offers a direct and efficient route to polycyclic systems with high atomic economy. rsc.org |

| Cascade (Domino) Reactions | Multi-step reactions where subsequent transformations occur in one pot, often triggered by the product of the initial step. arkat-usa.orgacs.org | Complex polycyclic and spirocyclic frameworks | Enables rapid construction of molecular complexity from simple precursors, generating novel 3D shapes. researchgate.net |

| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of a wide range of structurally diverse molecules, often from a common intermediate. nih.gov | Substituted Piperidines, Bridged Bicyclic Systems | Allows for the exploration of a broad chemical space to identify privileged scaffolds for biological targets. columbia.edu |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single operation to form a product that contains portions of all components. | Highly functionalized heterocycles (e.g., Pyrimidines, Imidazoles) | Provides rapid access to libraries of complex molecules with varied functional group appendages. |

Advanced Preclinical Investigations and Target Validation Studies

Translating novel chemical matter into therapeutic candidates requires rigorous preclinical investigation and target validation. drugtargetreview.com For derivatives of this compound, a logical starting point is the exploration of protein families where the parent benzamidine scaffold is known to be active. Benzamidines are classic inhibitors of serine proteases, a large family of enzymes involved in processes ranging from digestion to blood coagulation and cancer progression. mdpi.comnih.gov Key targets include trypsin, thrombin, and urokinase-type plasminogen activator (uPA).

Future research must move beyond simple inhibition assays to robustly validate these potential targets for new this compound derivatives. This involves a multi-pronged approach to build confidence that modulating the target will have a therapeutic benefit. nih.gov Modern target validation techniques include genetic methods like CRISPR-based screening (knock-out, activation, or interference) in disease-relevant cell models to confirm the target's role in the pathogenic pathway. nuvisan.com

Another critical tool is the development of activity-based probes (ABPs) derived from potent this compound inhibitors. nih.gov These probes can be used in proteomic studies to confirm target engagement in a complex biological system, identify potential off-targets, and assess the functional state of the target enzyme in patient-derived cells. ox.ac.uk Such studies are crucial for establishing a clear link between target modulation and a functional pharmacological response, which is a key predictor of success in clinical trials. drugtargetreview.com The selectivity profile will be paramount; the ortho-methyl groups of the this compound scaffold could be exploited to achieve selectivity for a specific serine protease over closely related family members, thereby minimizing potential side effects.

Table 2: Framework for Preclinical Target Validation

| Potential Target Class | Example Enzymes | Validation Method | Therapeutic Rationale / Disease Area |

|---|---|---|---|

| Trypsin-like Serine Proteases | uPA, Plasmin, Thrombin, Cathepsin G | CRISPR screening in cancer cell lines to confirm pathway dependence. nuvisan.com | Oncology (tumor invasion, metastasis), Thrombosis. mdpi.com |

| Viral Serine Proteases | HCV NS3/4A Protease, Picornavirus 3C Protease | Enzymatic assays with recombinant viral proteases; antiviral activity in cell-based infection models. | Infectious Diseases (e.g., Hepatitis C, Rhinovirus). nih.gov |

| Other Hydrolases | Acetylcholinesterase | Activity-based profiling in neuronal cell lysates or patient tissues. nih.gov | Neurodegenerative Diseases (e.g., Alzheimer's disease). nih.gov |

| Novel Targets | To be determined | Phenotypic screening of a derivative library followed by target deconvolution (e.g., proteomics, genetic screens). nuvisan.com | Identification of entirely new mechanisms of action. |

Synergistic Integration of Computational and Experimental Approaches